4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine
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Overview
Description
4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine: is an organic compound with the molecular formula C13H13ClN2 . It is a derivative of 1,2-benzenediamine, where the hydrogen atoms at the N1 and N2 positions are substituted with a methyl group and a phenyl group, respectively, and a chlorine atom is attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine typically involves the following steps:
Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The amine group is chlorinated to introduce the chlorine atom.
N-Methylation: The amine group is methylated using methyl iodide or a similar reagent.
N-Phenylation:
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous processes using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules and as a probe to study enzyme-substrate interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
4-Chloro-N1,N1-dimethyl-1,2-benzenediamine: Similar structure but with two methyl groups instead of a methyl and a phenyl group.
4-Chloro-1,2-phenylenediamine: Lacks the N1-methyl and N2-phenyl substitutions.
Uniqueness: 4-Chloro-N1-methyl-N2-phenyl-1,2-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a phenyl group, along with the chlorine atom, allows for diverse reactivity and applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-1-N-methyl-2-N-phenylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-12-8-7-10(14)9-13(12)16-11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSSUNICRFFYOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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